alpha-Biotin-omega-azido 23(ethylene glycol)

Catalog No.
S521298
CAS No.
956494-20-5
M.F
C34H64N6O13S
M. Wt
796.98
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-Biotin-omega-azido 23(ethylene glycol)

CAS Number

956494-20-5

Product Name

alpha-Biotin-omega-azido 23(ethylene glycol)

IUPAC Name

N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide

Molecular Formula

C34H64N6O13S

Molecular Weight

796.98

InChI

InChI=1S/C34H64N6O13S/c35-40-37-6-8-44-10-12-46-14-16-48-18-20-50-22-24-52-26-28-53-27-25-51-23-21-49-19-17-47-15-13-45-11-9-43-7-5-36-32(41)4-2-1-3-31-33-30(29-54-31)38-34(42)39-33/h30-31,33H,1-29H2,(H,36,41)(H2,38,39,42)

InChI Key

WETRQYMCASPBIY-PHDGFQFKSA-N

SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2

Solubility

Soluble in DMSO

Synonyms

Biotin-PEG11-azide

Description

The exact mass of the compound alpha-Biotin-omega-azido 23(ethylene glycol) is 796.4252 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Bioconjugation

    The molecule contains two key functional groups: Biotin and an Azide. Biotin is a vitamin that can bind to specific streptavidin proteins with high affinity. Azides, on the other hand, can readily participate in click chemistry reactions, allowing for the attachment of various biomolecules or probes. This combination suggests alpha-Biotin-omega-azido 23(ethylene glycol) could be a valuable tool for bioconjugation, enabling researchers to link biomolecules like antibodies, peptides, or drugs to surfaces or other biomolecules containing streptavidin [].

  • Targeted Drug Delivery

    Biotin-streptavidin interaction is a powerful tool for targeted drug delivery. By attaching a drug molecule to alpha-Biotin-omega-azido 23(ethylene glycol) via click chemistry, researchers could potentially create drug conjugates that specifically target cells expressing streptavidin on their surface. The long ethylene glycol spacer arm might improve the solubility and biocompatibility of the conjugate [].

  • Biomolecule Immobilization

    The biotin group allows for the attachment of the molecule to streptavidin-coated surfaces. This property could be useful for immobilizing various biomolecules like enzymes, proteins, or DNA for further study or applications in biosensors [].

Alpha-Biotin-omega-azido 23(ethylene glycol) is a biotinylated compound characterized by its unique structure that includes an azido group and a long polyethylene glycol (PEG) chain. The molecular formula of this compound is C34H64N6O13S, and it has a molecular weight of approximately 796.97 g/mol. This compound is particularly noted for its utility in bioconjugation and as a linker in various biochemical applications due to the hydrophilic properties imparted by the PEG moiety, which enhances solubility and reduces nonspecific interactions in biological environments .

  • Affinity purification: Biotin-tagged molecules can be specifically isolated using streptavidin, a protein with high affinity for biotin.
  • Biosensing: Biotinylated molecules can be detected using streptavidin conjugated to a reporter molecule (e.g., enzyme).
  • Drug delivery: Biotin can be used to target drugs to specific cells expressing biotin receptors.
  • Azido groups can be slightly reactive and potentially explosive under certain conditions. However, the presence of the ethylene glycol spacer likely reduces this risk.
  • Standard laboratory safety practices should be followed when handling the compound, including wearing gloves, eye protection, and working in a fume hood.
, primarily due to the azido functional group. Notable reactions include:

  • Click Chemistry: The azido group allows for efficient "click" reactions with alkyne-containing compounds, facilitating the formation of stable triazole linkages. This reaction is widely used in bioconjugation and labeling studies.
  • Reduction Reactions: The azido group can be reduced to an amine, allowing for further functionalization or conjugation with other biomolecules .

The biological activity of alpha-Biotin-omega-azido 23(ethylene glycol) is largely attributed to its biotin component, which has high affinity for avidin and streptavidin proteins. This property makes it useful in various applications, including:

  • Targeted Drug Delivery: By conjugating drugs to biotinylated carriers, targeted delivery to cells expressing avidin can be achieved.
  • Immunoassays: The compound can be used to label antibodies or antigens, enhancing detection sensitivity in assays .

The synthesis of alpha-Biotin-omega-azido 23(ethylene glycol) typically involves several steps:

  • Starting Materials: The synthesis begins with biotin, which is then modified to introduce the azido group.
  • PEGylation: The PEG chain is attached through a suitable linker that maintains the integrity of the biotin structure.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity for biological applications .

Alpha-Biotin-omega-azido 23(ethylene glycol) has a wide range of applications in research and biotechnology:

  • Bioconjugation: Used for attaching biomolecules in drug delivery systems.
  • Diagnostics: Employed in assays for detecting specific biomolecules through avidin-biotin interactions.
  • Protein Labeling: Facilitates the labeling of proteins for visualization and tracking in cellular studies .

Studies on alpha-Biotin-omega-azido 23(ethylene glycol) have focused on its interactions with various biomolecules:

  • Avidin and Streptavidin Binding: Research indicates strong binding affinity, making it suitable for applications requiring stable conjugation.
  • Cellular Uptake Studies: Investigations into how cells internalize biotinylated compounds provide insights into optimizing drug delivery systems .

Several compounds share structural similarities with alpha-Biotin-omega-azido 23(ethylene glycol), including:

Compound NameMolecular FormulaUnique Features
Alpha-Biotin-omega-amino hepta(ethylene glycol)C26H48N6O9SContains an amino group instead of an azido group
Alpha-Biotin-omega-amino undeca(ethylene glycol)C34H66N6O13SLonger PEG chain with amino functionality
Alpha-Biotin-omega-propionyl dodeca(ethylene glycol)C58H112N6O25SPropionyl modification affects hydrophobicity

The uniqueness of alpha-Biotin-omega-azido 23(ethylene glycol) lies in its azido functionality, which allows for versatile chemical modifications through click chemistry, setting it apart from other similar compounds that may lack this feature .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-0.6

Exact Mass

796.4252

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Deng CY, Long YY, Liu S, Chen ZB, Li C. [Construction of biotin-modified polymeric micelles for pancreatic cancer targeted photodynamic therapy]. Yao Xue Xue Bao. 2015 Aug;50(8):1038-44. Chinese. PubMed PMID: 26669006.
2: Zhu W, Song Z, Wei P, Meng N, Teng F, Yang F, Liu N, Feng R. Y-shaped biotin-conjugated poly (ethylene glycol)-poly (epsilon-caprolactone) copolymer for the targeted delivery of curcumin. J Colloid Interface Sci. 2015 Apr 1;443:1-7. doi: 10.1016/j.jcis.2014.11.073. Epub 2014 Dec 6. PubMed PMID: 25526295.
3: Ke S, Wright JC, Kwon GS. Avidin-biotin-PEG-CPA complexes as potential EPR-directed therapeutic protein carriers: preparation and characterization. Bioconjug Chem. 2007 Sep-Oct;18(5):1644-50. Epub 2007 Aug 18. PubMed PMID: 17705554.
4: Kaiser K, Marek M, Haselgrübler T, Schindler H, Gruber HJ. Basic studies on heterobifunctional biotin-PEG conjugates with a 3-(4-pyridyldithio)propionyl marker on the second terminus. Bioconjug Chem. 1997 Jul-Aug;8(4):545-51. PubMed PMID: 9258454.

Explore Compound Types